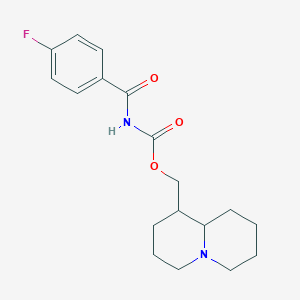![molecular formula C17H22N4O2 B5955812 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one](/img/structure/B5955812.png)
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is a complex organic compound featuring a 1,2,4-oxadiazole ring, a pyrrolidine ring, and a pyridine ring. The presence of these heterocyclic structures makes it a compound of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the O-acylation of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid, followed by cyclocondensation in the presence of a base such as TBAF in THF at room temperature.
Pyrrolidine ring synthesis: The pyrrolidine ring can be synthesized through various methods, including the reaction of a suitable amine with a ketone or aldehyde, followed by cyclization.
Pyridine ring incorporation: The pyridine ring can be introduced through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate pyridine derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide or nitration using nitric acid and sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one has several applications in scientific research:
Medicinal Chemistry: The compound’s heterocyclic structures make it a potential candidate for drug development, particularly as inhibitors or modulators of specific enzymes or receptors.
Materials Science: The compound can be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes.
Biological Research: It can be used as a probe or tool compound to study biological pathways and mechanisms.
Mécanisme D'action
The mechanism of action of 1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings can facilitate binding to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole derivatives: These compounds share the 1,2,4-oxadiazole ring and have similar chemical properties and applications.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring are often used in medicinal chemistry for their biological activity.
Pyridine derivatives: Pyridine-containing compounds are widely used in pharmaceuticals and materials science.
Uniqueness
1-[2-(3-Propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one is unique due to the combination of its three heterocyclic rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and development .
Propriétés
IUPAC Name |
1-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-12(2)16-19-17(23-20-16)14-6-4-10-21(14)15(22)8-7-13-5-3-9-18-11-13/h3,5,9,11-12,14H,4,6-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKSTXRPNRPJPQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)C2CCCN2C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(4-fluorobenzyl)-5-oxo-3-pyrrolidinyl]-2-methylbenzamide](/img/structure/B5955733.png)
![N-[3-(1H-indazol-1-yl)propyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5955736.png)
![5-(1-benzofuran-2-yl)-N-[2-(4,6-dimethylpyrimidin-2-yl)ethyl]-1,2,4-triazin-3-amine](/img/structure/B5955744.png)
![1-[(2-ethyl-5-methyl-1H-imidazol-4-yl)methyl]-N-methyl-N-(2-phenylethyl)piperidin-3-amine](/img/structure/B5955752.png)
![3-[1-(2,4-difluorobenzyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B5955756.png)

![1-methyl-4-(1-phenyl-1H-pyrazol-5-yl)-3-pyridin-3-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5955776.png)
![5-[[1-[(2,4-Dichlorophenyl)methyl]indol-3-yl]methylideneamino]-1,3-dihydrobenzimidazol-2-one](/img/structure/B5955784.png)


![N-[[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-methyl-3-nitrobenzamide](/img/structure/B5955801.png)

![N-[3-(1H-indol-2-yl)phenyl]-1-(pyridin-3-ylmethyl)piperidine-3-carboxamide](/img/structure/B5955814.png)

